2-(2-Thienyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide
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Overview
Description
2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide is an organic compound that features a thienyl group and a trimethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-(2-thienyl)acetohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydrazone linkage and aromatic rings allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienyl)acetohydrazide: Lacks the trimethoxybenzylidene moiety.
3,4,5-Trimethoxybenzaldehyde: Lacks the thienyl and hydrazide groups.
N’-(3,4,5-Trimethoxybenzylidene)acetohydrazide: Lacks the thienyl group.
Uniqueness
2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide is unique due to the presence of both the thienyl and trimethoxybenzylidene groups, which confer distinct chemical and biological properties
Biological Activity
2-(2-Thienyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide is a hydrazone derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thienyl group and a trimethoxybenzylidene moiety, which contribute to its diverse pharmacological properties.
Chemical Structure
The chemical formula for this compound is C16H18N2O4S with a molecular weight of 334.397 g/mol. The structure includes:
- A thienyl ring
- A benzylidene group with three methoxy substituents
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound against various pathogens and cancer cell lines.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Enterococcus faecalis | 32 |
Clostridium difficile | 32 |
These findings indicate that the compound is particularly effective against certain Gram-positive bacteria while showing limited efficacy against Gram-negative strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results are presented in Table 2.
Cell Line | Viability (%) | Concentration (µM) |
---|---|---|
A549 | 63.4 | 10 |
MCF-7 | 70.3 | 10 |
The compound significantly reduced cell viability in both cancer cell lines, suggesting its potential as an anticancer agent. Notably, the presence of the thienyl and trimethoxy groups appears to enhance its cytotoxic effects.
The exact mechanism by which this compound exerts its biological effects is not fully understood but may involve:
- Induction of apoptosis in cancer cells
- Disruption of bacterial cell wall synthesis
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of hydrazone compounds with similar structures exhibited selective activity against multidrug-resistant strains of bacteria, emphasizing the importance of structural modifications in enhancing antimicrobial properties .
- Cytotoxicity Studies : Research on related thienyl compounds indicated that modifications in substituents significantly influenced cytotoxicity against non-cancerous cells, suggesting a need for careful evaluation of therapeutic windows when considering clinical applications .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thienyl hydrazones revealed that specific substitutions could either enhance or diminish biological activity, underscoring the necessity for systematic exploration of new derivatives .
Properties
Molecular Formula |
C16H18N2O4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-thiophen-2-yl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H18N2O4S/c1-20-13-7-11(8-14(21-2)16(13)22-3)10-17-18-15(19)9-12-5-4-6-23-12/h4-8,10H,9H2,1-3H3,(H,18,19)/b17-10+ |
InChI Key |
HEVKHWSNLHOYNM-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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